Androgen receptor-IN-5
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Overview
Description
Androgen receptor-IN-5 is a novel compound that targets the androgen receptor, a crucial protein involved in various physiological processes, including male reproduction and the development of prostate cancer . This compound has shown significant potential in inhibiting the androgen receptor, making it a promising candidate for therapeutic applications, particularly in prostate cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androgen receptor-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common method involves the use of alkali and solvents such as ethyl alcohol, methanol, or tetrahydrofuran . The reaction conditions often include hydrolysis in the presence of sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Androgen receptor-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or the loss of oxygen.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Androgen receptor-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of androgen receptor inhibitors.
Biology: The compound helps in understanding the role of androgen receptors in cellular processes.
Medicine: This compound is being investigated for its potential in treating prostate cancer and other androgen-related diseases
Industry: The compound is used in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
Androgen receptor-IN-5 exerts its effects by binding to the androgen receptor, preventing the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone . This binding inhibits the receptor’s ability to regulate gene expression, thereby reducing the growth and proliferation of androgen-dependent cells .
Comparison with Similar Compounds
Similar Compounds
Selective Androgen Receptor Modulators (SARMs): These compounds, such as Andarine, Ligandrol, and RAD-140, also target the androgen receptor but have different binding affinities and effects
Antiandrogens: Compounds like bicalutamide and enzalutamide inhibit the androgen receptor but through different mechanisms.
Uniqueness
Androgen receptor-IN-5 is unique due to its specific binding properties and its potential to overcome resistance mechanisms seen with other androgen receptor inhibitors . Its novel structure allows for more effective inhibition of the androgen receptor, making it a valuable addition to the arsenal of therapeutic agents targeting androgen-related diseases.
Properties
Molecular Formula |
C22H10Cl2F4N4OS |
---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-[1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-yl]-4-(1,3-thiazol-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C22H10Cl2F4N4OS/c23-11-3-1-4-12(9-11)32-20(22(26,27)28)13(10-30-32)19-17(21-29-7-8-34-21)18(31-33-19)16-14(24)5-2-6-15(16)25/h1-10H |
InChI Key |
IGZPVVCVPFZDFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C3=C(C(=NO3)C4=C(C=CC=C4Cl)F)C5=NC=CS5)C(F)(F)F |
Origin of Product |
United States |
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